molecular formula C20H20ClN3O B2360656 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one CAS No. 915189-56-9

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one

Cat. No.: B2360656
CAS No.: 915189-56-9
M. Wt: 353.85
InChI Key: XQDZFCWYXQAWOW-UHFFFAOYSA-N
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Description

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group

Preparation Methods

The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one typically involves multiple steps:

Scientific Research Applications

Comparison with Similar Compounds

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one can be compared with other benzimidazole derivatives:

Biological Activity

The compound 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one (CAS No. 915189-56-9) is a complex organic molecule notable for its potential biological activities. Its structure comprises a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group, which collectively contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on medicinal chemistry applications, including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 4[1[(4chlorophenyl)methyl]benzimidazol2yl]1ethylpyrrolidin2one\text{IUPAC Name }4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
PropertyValue
Molecular FormulaC20H20ClN3O
Molecular Weight357.84 g/mol
InChIInChI=1S/C20H20ClN3O/c1-2-23...
InChI KeyXQDZFCWYXQAWOW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains and fungi:

  • Antibacterial Activity : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. Its structural modifications have been shown to enhance cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and A549 (lung cancer). The IC50 values ranged from moderate to high, indicating its potential as a lead compound for further development .
Cell LineIC50 (µM)
HeLa92.4
CaCo-264
A54966

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against various targets involved in cancer progression and microbial resistance:

  • Enzyme Targets : It has shown inhibitory activity against key enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are important in cancer metabolism and microbial resistance mechanisms .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step reactions beginning with the formation of the benzimidazole core through condensation reactions followed by alkylation with chlorobenzyl chloride.
  • Biological Evaluation : In vitro studies have confirmed the compound's ability to inhibit bacterial growth effectively while also demonstrating selective cytotoxicity towards cancer cells without significantly affecting normal cells .

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZFCWYXQAWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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